Totrombopag

Description

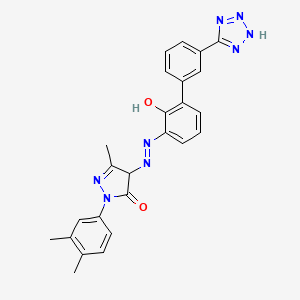

Structure

3D Structure

Properties

Molecular Formula |

C25H22N8O2 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,22,34H,1-3H3,(H,28,29,31,32) |

InChI Key |

KWJKFQSAMABKBG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SB559448; SB 559448; SB-559448; LGD-4665; LGD4665; LGD 4665; GSK2285921; GSK-2285921; GSK 2285921; C116875; Totrombopag. |

Origin of Product |

United States |

Historical Trajectories and Fundamental Rationale for Thrombopoietin Receptor Modulation

The journey towards thrombopoietin receptor modulation began with the identification of thrombopoietin (TPO) in the late 1950s as a humoral factor capable of increasing circulating platelet counts. researchgate.net However, the hormone itself remained elusive until 1994. tandfonline.com The initial therapeutic use of recombinant human TPO (rhTPO) was hampered by the development of neutralizing antibodies that cross-reacted with endogenous TPO, leading to severe thrombocytopenia. touchoncology.com This critical setback spurred the development of second-generation TPO-RAs, engineered to have no structural similarity to native TPO, thereby avoiding an autoimmune response. touchoncology.com

The fundamental rationale for modulating the TPO receptor lies in its central role in platelet production. In conditions like chronic immune thrombocytopenia (ITP), the disease is characterized by both increased platelet destruction and diminished platelet production. youtube.com While traditional therapies focused on reducing platelet clearance, TPO-RAs address the other side of the equation by stimulating platelet production. youtube.com This approach is particularly relevant as endogenous TPO levels in many ITP patients are not appropriately elevated in response to low platelet counts. touchoncology.com By activating the TPO receptor, these agonists aim to overcome the impaired megakaryopoiesis and restore a healthier balance of platelet dynamics. touchoncology.com

The Physiological Role of the Thrombopoietin Receptor System in Hematopoiesis

The thrombopoietin receptor, also known as c-Mpl or CD110, is a critical regulator of hematopoiesis, the process of blood cell formation. tandfonline.com It belongs to the type 1 cytokine receptor sub-family and, upon binding with its ligand, TPO, initiates a cascade of intracellular signaling. tandfonline.com This signaling is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, particularly JAK2 and STAT5, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K-AKT) pathways. haematologica.orgnih.gov

The activation of these pathways has profound effects on the hematopoietic system. The most well-defined role of the TPO/c-Mpl signaling axis is the stimulation of megakaryopoiesis, which is the development and maturation of megakaryocytes, the bone marrow cells responsible for producing platelets. tandfonline.comnih.gov TPO acts at all stages of megakaryocyte differentiation. pnas.org

Crucially, the influence of the TPO receptor extends beyond just the megakaryocytic lineage. The c-Mpl receptor is also expressed on primitive, pluripotent hematopoietic stem cells (HSCs). nih.govnih.gov TPO signaling is vital for the maintenance, proliferation, and self-renewal of these stem cells. tandfonline.compnas.org This broader role is evidenced by the fact that deficiencies in TPO or its receptor lead to a reduction in progenitor cells of multiple hematopoietic lineages. pnas.org Therefore, the TPO receptor system is not only essential for maintaining adequate platelet levels but also plays a fundamental role in the regulation and health of the entire hematopoietic stem cell compartment. nih.govpnas.org

Positioning of Totrombopag Within Contemporary Thrombopoietin Receptor Agonist Research Paradigms

Rational Drug Design Approaches in Non-Peptidic Thrombopoietin Receptor Agonist Discovery

The development of this compound and other non-peptidic TPO-R agonists is a prime example of successful rational drug design. researchgate.net This approach begins with a deep understanding of the biological target, in this case, the thrombopoietin receptor (TPO-R). researchgate.net Unlike the native ligand, thrombopoietin (TPO), which binds to the extracellular domain of the receptor, non-peptidic agonists like this compound were designed to interact with the transmembrane domain of the human TPO-R. nih.govtargetmol.comresearchgate.net This strategy was crucial to avoid the immunogenic responses that were observed with first-generation peptide-based mimetics. nih.gov

The design process likely involved creating molecules that could induce the necessary conformational change in the TPO-R to initiate the downstream signaling cascade, specifically the JAK2/STAT pathway, which is essential for megakaryocyte proliferation and differentiation, ultimately leading to increased platelet production. targetmol.comresearchgate.net The core principle of this rational design is to create a small, orally bioavailable molecule that can mimic the biological effect of the endogenous TPO without sharing its peptide structure. researchgate.netnih.gov

High-Throughput Screening and Hit Identification Methodologies for this compound Precursors

The initial discovery of the chemical scaffolds that would lead to this compound likely originated from high-throughput screening (HTS) campaigns. nih.gov In the development of its predecessor, Eltrombopag, HTS was employed to screen large compound libraries to identify "hits"—molecules that showed activity on the TPO-R. google.com These screening efforts typically utilize cell-based assays engineered to report on the activation of the TPO-R signaling pathway. ucl.ac.uk For instance, a cell line expressing the human TPO-R and a reporter gene, such as luciferase under the control of a STAT-activated promoter, could be used to rapidly assess the activity of thousands of compounds. nih.gov

Through such HTS campaigns, initial hit compounds, likely belonging to classes such as biarylhydrazones, would have been identified. nih.gov These initial hits, while demonstrating the desired biological activity, would have then undergone further evaluation to confirm their mode of action and to assess their suitability for further development into a lead compound. The identification of these initial precursor molecules is a critical first step in the drug discovery cascade.

Lead Optimization Strategies Employed in the Development of this compound

Following the identification of initial hits from HTS, the process of lead optimization is undertaken to refine the chemical structure of these compounds to enhance their drug-like properties. sec.gov This is a multi-parameter optimization process aimed at improving potency, selectivity, and pharmacokinetic characteristics. sec.govq4cdn.com Given that this compound, also known as LGD-4665 or SB-559448, was developed as a next-generation TPO-R agonist and a back-up to Eltrombopag, the lead optimization process would have been heavily influenced by the knowledge gained from the development of Eltrombopag. biosolveit.deplos.org

A key goal of the lead optimization for this compound was likely to improve upon the existing therapeutic profile. Reports from early clinical studies of LGD-4665 indicated that it was significantly more potent than Eltrombopag. arxiv.org This suggests that the medicinal chemistry efforts were focused on modifying the core scaffold to achieve stronger interactions with the TPO-R, leading to greater biological activity at lower concentrations. Strategies such as structure-activity relationship (SAR) studies would have been systematically employed to guide the synthesis of new analogs with improved properties. ligand.com This iterative process of chemical modification and biological testing is fundamental to converting a promising hit into a viable drug candidate. q4cdn.comligand.com The optimization would also have focused on ensuring desirable pharmacokinetic properties, such as good oral bioavailability, to make the drug more convenient for patients. nih.gov

Chemoinformatic and Combinatorial Library Design Principles Guiding this compound Development

The development of this compound would have been significantly accelerated by the use of chemoinformatic and combinatorial library design principles. fiercebiotech.com Chemoinformatics allows for the computational analysis of large chemical datasets to identify promising candidates and to predict their properties, thereby streamlining the drug discovery process. fiercebiotech.com In the context of this compound, chemoinformatic tools were likely used to analyze the hits from HTS and to build pharmacophore models. These models define the essential three-dimensional arrangement of chemical features required for binding to the TPO-R and eliciting an agonist response.

Guided by these computational models, combinatorial libraries of related compounds could be designed and synthesized. This approach allows for the rapid generation of a diverse set of analogs around a core chemical scaffold. By systematically varying the functional groups at different positions on the molecule, chemists can explore the chemical space around the initial hit to identify compounds with improved potency and selectivity. ligand.com This combination of computational design and parallel synthesis is a powerful strategy for accelerating the lead optimization phase of drug discovery. targetmol.com

Table 1: Compound Names

| Generic Name | Other Names |

| This compound | SB-559448, LGD-4665, GSK2285921 plos.org |

| Eltrombopag | SB-497115, Promacta®, Revolade™ nih.gov |

| Romiplostim | Nplate® nih.gov |

| Avatrombopag | AKR-501, YM477, E5501, Doptelet® google.com |

| Lusutrombopag (B608699) |

This compound's Ligand-Receptor Interaction Profile with the Thrombopoietin Receptor (TpoR)

This compound's interaction with the TpoR is distinct from that of the endogenous ligand, thrombopoietin (TPO). While TPO binds to the extracellular domain of the receptor, this compound and other non-peptide agonists interact with the transmembrane domain. nih.govdovepress.com This unique binding mode dictates its function as an allosteric modulator and influences the subsequent conformational changes required for receptor activation.

Detailed quantitative data on the binding affinity (expressed as the dissociation constant, Kd) and the kinetic rate constants (association rate kon and dissociation rate koff) for this compound's interaction with TpoR are not extensively available in publicly accessible literature. However, data from related non-peptide TpoR agonists, such as Eltrombopag and Avatrombopag, provide insight into the general binding characteristics of this class of compounds. The potency of these agonists is often characterized by their half-maximal effective concentration (EC50) in cell-based proliferation or signaling assays.

For context, the following table presents functional potency data for related non-peptide TpoR agonists. It is important to note that this data does not represent this compound directly but is illustrative for this class of molecules.

| Compound | Assay Type | Cell Line | Parameter | Value |

| Avatrombopag | Cell Proliferation | Ba/F3-TpoR | EC50 | 3.3 nM medchemexpress.commedchemexpress.com |

| Avatrombopag | Megakaryocyte Colony Formation | Human CB CD34+ | EC50 | 25 nM medchemexpress.com |

| Eltrombopag | Ligand Binding (to SDC4) | N/A | Kd | ~2 µM e-century.us |

Activation of the TpoR is contingent upon its dimerization, a process that brings the associated Janus kinase 2 (JAK2) molecules into close proximity, allowing for trans-phosphorylation and activation. nih.gov this compound facilitates this process by binding within the transmembrane domain of the TpoR. nih.govdovepress.com Studies on the closely related compound, Eltrombopag, have shown that this interaction induces a conformational change in the receptor. nih.gov This change is crucial for shifting the equilibrium from a monomeric or inactive dimeric state to a stable, active dimeric conformation. nih.govnih.gov The transmembrane helix of the TpoR is not a passive component; it has a strong propensity to self-associate, and agonists like this compound are thought to modulate the rotational orientation of these helices to achieve an active signaling state. nih.gov For human TpoR, the histidine residue at position 499 (His499) in the transmembrane domain is critical for the binding and activity of these small-molecule agonists. nih.gov The binding of the agonist induces a helical structure in this region, which is associated with the dimerization and subsequent activation of the receptor. nih.gov

This compound functions as an allosteric modulator of the TpoR. nih.govtouchoncology.com Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site, which is the binding site for the endogenous ligand. nih.govtouchoncology.com In the case of TpoR, the endogenous ligand TPO binds to the extracellular domain, whereas this compound binds to the transmembrane domain. nih.govdovepress.com

Conformational Changes and Receptor Dimerization Mechanisms Induced by this compound

Intracellular Signaling Cascades Activated and Modulated by this compound

The activation of TpoR by this compound initiates a cascade of intracellular signaling events that are fundamental to its thrombopoietic effect. These signaling pathways ultimately regulate the proliferation and differentiation of megakaryocyte progenitor cells and the subsequent production of platelets. medchemexpress.commedchemexpress.com

A primary mechanism through which this compound exerts its effect is the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. medchemexpress.commedchemexpress.com Upon this compound-induced dimerization of TpoR, the receptor-associated JAK2 molecules are brought into close proximity, leading to their autophosphorylation and activation. haematologica.org Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the TpoR. nih.gov

These phosphorylated tyrosine sites serve as docking sites for STAT proteins, particularly STAT5. medchemexpress.commedchemexpress.comnih.gov Once recruited to the activated receptor complex, STAT5 is itself phosphorylated by JAK2. figshare.comfrontiersin.org Phosphorylated STAT5 proteins then dimerize, translocate to the nucleus, and act as transcription factors, binding to specific DNA sequences to regulate the expression of genes involved in the survival, proliferation, and differentiation of megakaryocytes. nih.govfrontiersin.org

In addition to the JAK/STAT pathway, this compound also engages the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. dovepress.comhaematologica.org The activation of TpoR leads to the initiation of a kinase cascade that results in the phosphorylation and activation of ERK1 and ERK2. haematologica.org

The activation of the MAPK/ERK pathway is also a crucial component of TPO-mediated signal transduction, contributing to changes in gene expression that induce megakaryopoiesis and thrombopoiesis. haematologica.org Studies with other non-peptide agonists have shown that they induce the threonine phosphorylation of ERK. medchemexpress.com This pathway, alongside the JAK/STAT pathway, contributes to the comprehensive cellular response required for the development and maturation of megakaryocytes. haematologica.org

PI3K/Akt Pathway Involvement and Downstream Effects of this compound

This compound, a non-peptide thrombopoietin (TPO) receptor agonist, stimulates megakaryopoiesis and platelet production by activating several intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.govmedchemexpress.com This pathway is crucial for regulating cell survival, proliferation, and differentiation. wikipedia.org

Upon binding to the TPO receptor (c-Mpl), this compound induces a conformational change in the receptor, leading to the activation of associated Janus kinase 2 (JAK2). nih.govmedchemexpress.com Activated JAK2 then phosphorylates downstream signaling molecules, including Akt. nih.govhaematologica.org The activation of the PI3K/Akt pathway by this compound has been shown to promote the survival and proliferation of megakaryocytic progenitor cells. nih.govimrpress.com

Downstream of Akt, several effector molecules are modulated to carry out the cellular responses to this compound. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival. mdpi.com Additionally, the PI3K/Akt pathway can influence cell cycle progression by regulating the expression and activity of cell cycle-related proteins. wikipedia.org Research indicates that this compound-mediated activation of the PI3K/Akt pathway contributes to the expansion of the megakaryocyte population by preventing premature cell death and promoting their proliferation. nih.govhaematologica.org

Analysis of Crosstalk and Interdependence Among this compound-Activated Pathways

The cellular response to this compound is not mediated by a single signaling pathway but rather by a complex and interconnected network of pathways. The primary pathways activated by this compound via the c-Mpl receptor include the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways. nih.govhaematologica.org

There is significant crosstalk and interdependence among these pathways. For instance, the activation of the JAK/STAT pathway, particularly STAT3 and STAT5, is a principal mechanism for this compound-induced megakaryocyte differentiation and maturation. medchemexpress.com Concurrently, the PI3K/Akt and MAPK/ERK pathways are also activated and play crucial roles. nih.govhaematologica.org

Studies have shown that a balanced activation of both the PI3K/Akt and ERK1/2 pathways is essential for successful megakaryocyte differentiation and subsequent platelet production. haematologica.orgnih.gov An imbalance, such as a strong activation of Akt without a corresponding increase in ERK activation, may lead to the proliferation of immature megakaryocytes without efficient platelet formation. haematologica.org this compound appears to maintain this crucial balance, leading to both the expansion of the megakaryocyte population and their effective maturation into platelet-producing cells. haematologica.orgimrpress.com The interplay between these pathways ensures a coordinated cellular response, from the initial proliferation of progenitor cells to the final stages of platelet release. The specific downstream targets and the precise molecular mechanisms governing this crosstalk are areas of ongoing investigation. nih.govnih.govmdpi.com

Mechanisms of this compound-Mediated Megakaryopoiesis and Thrombopoiesis In Vitro and Ex Vivo

This compound's Influence on Megakaryocyte Progenitor Cell Proliferation and Differentiation

In vitro and ex vivo studies have demonstrated that this compound effectively stimulates the proliferation and differentiation of megakaryocyte progenitor cells. haematologica.orgnih.gov By activating the c-Mpl receptor, this compound mimics the effects of endogenous TPO, the primary regulator of megakaryopoiesis. nih.govmedchemexpress.com

Research using human hematopoietic stem cells (HSCs) has shown that this compound promotes the commitment of these progenitors towards the megakaryocytic lineage. nih.gov This leads to an increase in the number of megakaryocyte colony-forming units (CFU-Mk). nih.gov The proliferation of these progenitor cells is supported by the activation of signaling pathways like PI3K/Akt and MAPK/ERK, which are known to regulate cell growth and survival. haematologica.orgimrpress.com

Furthermore, this compound has been shown to drive the differentiation of these progenitors into mature megakaryocytes. haematologica.orgnih.gov This is characterized by the expression of lineage-specific markers such as CD41 and CD61, as well as the upregulation of key transcription factors involved in megakaryocyte development, including GATA-1 and NF-E2. nih.govamegroups.cn Studies have demonstrated that this compound can effectively support the entire process of megakaryopoiesis, from the expansion of early progenitors to the generation of fully differentiated megakaryocytes. haematologica.org

Impact of this compound on Megakaryocyte Maturation and Ploidy Development

A hallmark of megakaryocyte maturation is the process of endomitosis, where the cell undergoes multiple rounds of DNA replication without cell division, resulting in a large, polyploid nucleus. This increase in ploidy is essential for the subsequent formation of platelets.

This compound has been shown to promote megakaryocyte maturation and the development of high-ploidy cells. haematologica.orgnih.gov In vitro cultures of hematopoietic progenitors treated with this compound exhibit a significant increase in the proportion of polyploid megakaryocytes (containing ≥4N DNA content). haematologica.org This effect is dose-dependent and is associated with the increased expression of mature megakaryocyte markers. haematologica.org The ability of this compound to induce high ploidy levels is a critical aspect of its mechanism, as it directly correlates with the cell's capacity to produce a larger number of platelets. researchgate.net Ultrastructural analysis of megakaryocytes matured in the presence of TPO-mimetics reveals the development of a demarcation membrane system, which is the precursor to individual platelets. nih.gov

Development and Application of In Vitro Models for Studying this compound-Induced Platelet Production

To better understand the mechanisms of this compound action, various in vitro and ex vivo models have been developed. These models aim to recapitulate the process of megakaryopoiesis and thrombopoiesis in a controlled laboratory setting. nih.govmdpi.com

One common approach involves the culture of CD34+ hematopoietic stem and progenitor cells isolated from sources like umbilical cord blood, peripheral blood, or bone marrow. nih.govfrontiersin.org These cells are cultured in the presence of cytokines and growth factors, including this compound, to induce their differentiation into megakaryocytes and subsequent platelet production. haematologica.orgnih.gov

More advanced three-dimensional (3D) culture systems, such as those utilizing silk-based scaffolds, have been employed to mimic the bone marrow microenvironment more closely. haematologica.orgnih.gov These 3D models provide a more physiologically relevant setting for studying the final stages of thrombopoiesis, including proplatelet formation and platelet release. haematologica.org Such models have been instrumental in demonstrating that this compound not only promotes megakaryocyte maturation but also enhances their ability to extend proplatelets and release functional platelets. haematologica.orgnih.gov These in vitro systems are valuable tools for screening new thrombopoietic compounds and for dissecting the molecular pathways involved in platelet production. nih.gov

Morphological and Phenotypic Characterization of this compound-Treated Hematopoietic Cells

Treatment of hematopoietic cells with this compound leads to distinct morphological and phenotypic changes consistent with megakaryocytic differentiation and maturation. nih.govnih.govgoogle.com

Morphological Characterization: Microscopic examination of hematopoietic cultures treated with this compound reveals the emergence of large cells with multi-lobed nuclei, a characteristic feature of mature megakaryocytes. haematologica.orgnih.gov These cells exhibit an expanded cytoplasm and, in later stages, show evidence of cytoplasmic extensions known as proplatelets, which are the immediate precursors to platelets. haematologica.org

Phenotypic Characterization: Flow cytometry is a key tool for characterizing the phenotype of this compound-treated cells. researchgate.netnih.gov The following table summarizes the key phenotypic markers observed during this compound-induced megakaryopoiesis.

| Marker | Cell Type Association | Role in Megakaryopoiesis | Reference |

| CD34 | Hematopoietic Stem/Progenitor Cells | A marker for early hematopoietic progenitors that decreases as cells differentiate. | nih.gov |

| CD41 (GPIIb) | Megakaryocytes, Platelets | A key integrin subunit that is essential for platelet aggregation. Its expression increases during megakaryocyte differentiation. | haematologica.org |

| CD61 (GPIIIa) | Megakaryocytes, Platelets | Forms a complex with CD41 (the GPIIb/IIIa receptor) and is a definitive marker of the megakaryocytic lineage. | haematologica.orgnih.gov |

| CD42b (GPIbα) | Mature Megakaryocytes, Platelets | A component of the von Willebrand factor receptor, crucial for platelet adhesion to the subendothelium. Its expression signifies late-stage megakaryocyte maturation. | nih.gov |

Preclinical Pharmacological Characterization of Totrombopag in Experimental Models

In Vitro Cell-Based Assays and Primary Cell Models for Totrombopag Activity Assessment

The initial characterization of a TPO-R agonist like this compound involves a suite of in vitro assays to confirm its biological activity and specificity. These assays utilize both immortalized cell lines engineered to express the target receptor and primary cells isolated from hematopoietic tissues. kosheeka.comnih.govsigmaaldrich.com

Cell-based assays are fundamental for quantifying biological activity, cytotoxicity, and biochemical mechanisms. sigmaaldrich.com For TPO-R agonists, these typically involve cell lines dependent on TPO-R signaling for survival and growth, such as the 32D cell line stably transfected with the human TPO receptor (MPL). nih.govendocrine-abstracts.org The activity of a compound is measured by its ability to stimulate cell proliferation, which can be quantified using methods like the CellTiter-Glo Luminescent Assay. endocrine-abstracts.org

Primary cell models offer data that is often more physiologically relevant compared to immortalized cell lines because they retain many characteristics of their tissue of origin. kosheeka.comnih.gov For this compound, relevant primary cells include human hematopoietic stem cells or megakaryocyte progenitors. nih.govnih.gov In these models, the compound's ability to promote the differentiation and maturation of megakaryocytes is assessed.

While specific data on this compound's performance in these exact assays is not extensively published, the activity of similar non-peptide TPO-R agonists like hetrombopag (B607937) has been well-documented. Hetrombopag was shown to specifically stimulate the proliferation and differentiation of human TPO-R-expressing cells, including 32D-MPL and human hematopoietic stem cells, with low nanomolar EC50 values. nih.govnih.gov It achieved this by stimulating key signaling pathways such as STAT, PI3K, and ERK. nih.govnih.gov It is anticipated that this compound would demonstrate a comparable mechanism of action in similar assay systems.

Table 1: Overview of In Vitro Assays for TPO-R Agonist Activity

| Assay Type | Cell Model | Purpose | Endpoint Measured |

|---|---|---|---|

| Proliferation Assay | 32D-hTPO-R cells | To assess the ability to stimulate cell growth via TPO-R. | Cell viability, EC50 value. endocrine-abstracts.org |

| Differentiation Assay | Human Hematopoietic Stem Cells | To evaluate the potential to induce megakaryocyte maturation. | Expression of megakaryocyte-specific markers (e.g., CD41, CD61). |

| Signaling Pathway Analysis | TPO-R expressing cell lines | To determine the intracellular pathways activated by the agonist. | Phosphorylation of key proteins like JAK2, STAT, PI3K, ERK. nih.govnih.gov |

| Apoptosis Assay | 32D-MPL cells | To measure the anti-apoptotic effects of the agonist. | Modulation of apoptosis-related proteins (e.g., BCL-XL, BAK). nih.govnih.gov |

Mechanistic Studies of this compound in Defined Animal Models (excluding efficacy for human diseases)

In vivo studies in animal models are essential to understand a drug's behavior within a complex living system. wuxiapptec.com These studies provide insights into pharmacodynamics and pharmacokinetics, which are crucial for further development. wuxiapptec.com

Pharmacodynamic (PD) studies measure the physiological response to a drug. For a TPO-R agonist like this compound, the primary PD marker is the platelet count. Animal models, such as mice and rats, are used to evaluate the compound's ability to increase circulating platelet levels. nih.govnih.gov

For instance, studies with the similar compound hetrombopag utilized a hollow fibre assay in nude mice. nih.govnih.gov In this model, 32D-MPL cells were implanted in hollow fibres, and orally administered hetrombopag was shown to promote the viability and growth of these cells in vivo, demonstrating its potency and oral activity. nih.govnih.gov Studies designed for this compound would likely involve administering the compound to rodents and monitoring platelet kinetics over time to establish the magnitude and duration of the thrombopoietic response.

Preclinical ADME studies are critical for understanding how an organism processes a drug candidate. nih.govcn-bio.com These studies are typically conducted in at least two animal species (e.g., rat and dog) to assess parameters like bioavailability, volume of distribution, and routes of elimination. wuxiapptec.comadmescope.com

For orally administered TPO-R agonists, key characteristics often include high plasma protein binding and significant fecal excretion. nih.gov For example, eltrombopag (B601689) exhibits ≥99.9% plasma protein binding and is primarily eliminated through feces (59%). nih.gov Avatrombopag and lusutrombopag (B608699) show similar profiles with high protein binding and fecal excretion rates of 88% and 83%, respectively. nih.gov To fully characterize this compound, studies using radiolabeled compounds (e.g., with ¹⁴C or ³H) in metabolic cages would be performed to determine its mass balance, identifying the primary routes and rates of excretion in urine and feces. admescope.com

Table 2: Key Preclinical ADME Parameters for TPO-R Agonists

| ADME Parameter | Description | Typical Animal Models |

|---|---|---|

| Absorption | Rate and extent of drug uptake into the bloodstream after oral administration. | Rat, Dog, Non-human Primate. cn-bio.com |

| Distribution | The extent to which a drug partitions into different tissues and fluids. | Rodents (often via tissue collection post-mortem). admescope.com |

| Metabolism | The biotransformation of the parent drug into metabolites. | Rat, Dog (using plasma, urine, and feces samples). admescope.com |

| Excretion | The removal of the drug and its metabolites from the body. | Rodents in metabolic cages to collect urine and feces. admescope.comadmescope.com |

Metabolite profiling (MetID) is a crucial component of ADME studies, aiming to identify the chemical structures of metabolites formed in the body. nih.gov This is essential for understanding how the drug is cleared and for identifying any potentially active or reactive metabolites. admescope.com

This process involves administering the drug to animal models and collecting biological samples like plasma, urine, and feces. nih.gov Advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC/HR-MS), are used to separate and identify the metabolites based on their mass and fragmentation patterns. admescope.com By comparing metabolite profiles across different species, researchers can understand the primary biotransformation pathways, such as oxidation, glucuronidation, or sulfation, that this compound undergoes in preclinical systems. nih.govnih.gov

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Totrombopag Analogues

Synthetic Methodologies and Chemical Design Principles Applicable to Totrombopag-like Scaffolds

The development of orally available, non-peptide thrombopoietin receptor (TPO-R) agonists like this compound (also known as LGD-4665 or SB-559448) is a significant achievement in medicinal chemistry. cresset-group.comdrugbank.com The design principle for this class of drugs is to mimic the biological activity of the endogenous protein thrombopoietin (TPO) with a small molecule that can be administered orally. drugbank.com These agonists are designed to interact with the TPO receptor (TpoR, or c-Mpl), initiating the signaling cascade that leads to megakaryocyte proliferation and differentiation, ultimately increasing platelet counts. medchemexpress.comnih.gov

The synthetic scaffolds of this compound and its analogues, such as Eltrombopag (B601689) and Lusutrombopag (B608699), are typically heterocyclic structures. blogspot.com The synthesis of these complex molecules often involves multi-step reaction sequences. For instance, the synthesis of Eltrombopag, which shares design principles with this compound, involves the condensation coupling reaction between two key intermediates: 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid and 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. google.com The preparation of these intermediates themselves can involve several reactions, including nitration, reduction, and Suzuki coupling. google.com Similarly, the synthesis of Lusutrombopag, another TPO agonist, utilizes a multi-step process to create its complex thiazole-containing structure. blogspot.com These synthetic strategies highlight the modular nature of the design, allowing for the systematic variation of different parts of the molecule to explore structure-activity relationships.

The core design of these scaffolds focuses on creating a rigid molecular framework that correctly positions key functional groups for interaction with the receptor. cresset-group.com This often involves the use of cheminformatics and reaction-oriented design, where scaffolds are seen as structural cores with multiple points for chemical modification to produce a library of final compounds for screening. lifechemicals.com

Design, Synthesis, and Evaluation of Novel this compound Derivatives and Isosteres

The design and synthesis of novel derivatives are central to medicinal chemistry for optimizing a lead compound's properties. ufrj.br This process involves making systematic structural modifications to the parent molecule, this compound, and evaluating the resulting analogues for changes in potency, selectivity, and pharmacokinetic properties. A key strategy in this process is bioisosteric replacement, where a functional group is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com

For this compound analogues, several modifications could be explored:

Carboxylic Acid Bioisosteres: The carboxylic acid group is a common site for modification. It could be replaced with other acidic groups like tetrazole or hydroxamic acid to potentially alter binding affinity, cell permeability, or metabolic stability.

Aromatic Ring Substitution: The substitution patterns on the phenyl rings can be varied. Adding or moving electron-donating or electron-withdrawing groups can fine-tune the electronic properties and hydrophobic interactions with the receptor.

Scaffold Hopping: The central heterocyclic scaffold itself could be replaced with other ring systems (e.g., oxadiazole, triazole) to explore new chemical space and potentially discover novel intellectual property. nih.gov

The synthesis of these new derivatives would follow established chemical pathways, adapted for the specific modifications. lifechemicals.comsemanticscholar.org Each new compound would then be evaluated in vitro using cell-based proliferation assays with TPO-R-expressing cell lines to determine its potency (EC₅₀ value) as a TPO-R agonist. dovepress.com

| Compound | Modification from this compound | Hypothesized Rationale | Desired Outcome |

|---|---|---|---|

| Analogue 1 | Replace Carboxylic Acid with Tetrazole | Tetrazole is a well-known bioisostere for carboxylic acid; may improve metabolic stability and oral bioavailability. | Improved pharmacokinetic profile |

| Analogue 2 | Add Fluoro group to a phenyl ring | Fluorine can block metabolic oxidation at that position and may enhance binding affinity. cambridgemedchemconsulting.com | Increased potency and metabolic stability |

| Analogue 3 | Replace a phenyl ring with a pyridine (B92270) ring | Introduce a nitrogen atom to explore new hydrogen bonding interactions and alter solubility. | Modulated potency and improved solubility |

| Analogue 4 | Replace thiazole (B1198619) scaffold with 1,3,4-oxadiazole | Scaffold hopping to explore new intellectual property and potentially improve potency. nih.gov | Novel chemical series with potent activity |

Stereochemical Considerations in this compound's Molecular Architecture and Biological Activity

Stereochemistry is a critical factor in the biological activity of many drugs, as receptors are chiral environments. The specific three-dimensional arrangement of atoms in a molecule determines how well it fits into its binding site. For TPO receptor agonists, this is clearly demonstrated by Lusutrombopag, where the biological activity resides in a single stereoisomer, the (S)-enantiomer of a hexoxyethyl side chain. blogspot.com

Although specific stereochemical studies on this compound are not widely published, its structure contains potential chiral centers. If a chiral center exists or is introduced into the this compound scaffold, it is highly probable that only one enantiomer or diastereomer will exhibit the desired potent agonistic activity. The "wrong" isomer may be inactive or could even have off-target effects. Therefore, a crucial aspect of the synthetic methodology is the ability to produce the single, active stereoisomer. This often involves asymmetric synthesis or chiral resolution techniques to separate the different stereoisomers and evaluate them individually. The evaluation would compare the biological activity (e.g., EC₅₀) of each isomer to confirm which one is responsible for the TPO-R agonism.

Strategies for Modulating this compound's Selectivity and Potency through Structural Modifications

Improving the potency and selectivity of a drug candidate is a primary goal of lead optimization. For this compound, this involves structural modifications designed to enhance its interaction with the TPO receptor while minimizing interactions with other targets. Structural differences between the various approved TPO-RAs are known to result in differential effects on cell signaling pathways, which may translate to clinical differences. nih.gov

Strategies to modulate these properties include:

Structure-Based Design: Using computer modeling and the crystal structure of the receptor (or a homology model), chemists can visualize how this compound binds. This allows for the rational design of modifications that improve the "fit" into the binding pocket, for example, by adding a group that can form an additional hydrogen bond or fill a hydrophobic pocket. medsci.org

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related analogues, a QSAR model can be built. cresset-group.com This mathematical model correlates changes in chemical structure with changes in biological activity, helping to predict which modifications are most likely to increase potency.

Through iterative cycles of design, synthesis, and evaluation, the molecular structure can be fine-tuned to achieve the desired profile of high potency and selectivity for the thrombopoietin receptor. uab.cat

Computational and Theoretical Approaches in Totrombopag Research

Molecular Modeling and Docking Simulations of Totrombopag-Receptor Complexes

Molecular modeling and docking simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, the thrombopoietin receptor (TPO-R, also known as c-mpl). medchemexpress.comhaematologica.org These methods provide a static picture of the binding event, highlighting key interactions that are crucial for the compound's agonistic activity.

This compound is a non-peptide, small-molecule agonist that activates the TPO-R. medchemexpress.commedchemexpress.com Unlike the endogenous ligand, thrombopoietin, which binds to the extracellular domain of the receptor, small-molecule agonists like this compound and Eltrombopag (B601689) typically bind to the transmembrane domain of the TPO-R. haematologica.orgnih.govresearchgate.net This interaction induces a conformational change in the receptor, leading to its dimerization and the activation of downstream signaling pathways, primarily the JAK-STAT pathway, which stimulates megakaryocyte proliferation and differentiation. medchemexpress.comhaematologica.orgmedchemexpress.comnih.gov

Docking studies are performed to elucidate the precise binding mode of this compound within the transmembrane pocket of TPO-R. These simulations place the this compound molecule in various orientations and conformations within the binding site and score them based on the predicted binding affinity. The results help identify the most probable binding pose and the specific amino acid residues involved in the interaction. While specific docking scores for this compound are often proprietary, the methodology involves generating a 3D model of the TPO-R and using algorithms to fit the ligand into the active site. nih.govmdpi.comnih.gov Key interactions typically analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex.

In a broader application, computational analysis, including molecular docking, was used to screen a database of 6,554 clinical-stage molecules against the Respiratory Syncytial Virus (RSV) polymerase. emory.educolab.ws In this in silico study, this compound was identified as one of the top repurposed compound candidates, suggesting a potential alternative binding target for the drug. researchgate.netemory.edu This highlights the power of docking simulations in identifying potential new applications for existing drugs through virtual screening. researchgate.net

Table 1: Key Concepts in Molecular Docking of this compound

| Concept | Description | Relevance to this compound |

|---|---|---|

| Target Receptor | The protein to which the drug binds. | Thrombopoietin Receptor (TPO-R), specifically the transmembrane domain. haematologica.orgnih.gov |

| Binding Site | The specific region on the receptor where the drug molecule fits. | A pocket within the transmembrane helices of the TPO-R. |

| Ligand Pose | The specific orientation and conformation of the drug within the binding site. | Predicted by docking algorithms to find the most energetically favorable interaction. |

| Scoring Function | An algorithm used to estimate the binding affinity for a given pose. | Ranks potential poses to identify the most likely binding mode. |

| Key Interactions | Non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the drug-receptor complex. | Essential for understanding the basis of this compound's agonist activity. |

Molecular Dynamics Simulations to Elucidate this compound's Binding Conformations and Receptor Activation

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective of the this compound-receptor complex. nih.govmdpi.comfrontiersin.org MD simulations model the movement of atoms over time, allowing researchers to observe the stability of the binding pose, the flexibility of the protein and ligand, and the conformational changes that lead to receptor activation. mdpi.commdpi.com

For a TPO-R agonist like this compound, MD simulations can validate the binding mode predicted by docking. nih.gov By simulating the complex in a solvated, physiological-like environment, researchers can assess the stability of key hydrogen bonds and hydrophobic interactions over a set period, typically nanoseconds to microseconds. mdpi.combiorxiv.org The root-mean-square deviation (RMSD) of the ligand and protein backbone is often calculated to quantify the stability of the complex; a stable RMSD value over time suggests a stable binding mode. mdpi.comnih.gov

Furthermore, MD simulations are crucial for understanding how this compound binding leads to the activation of the TPO-R. nih.gov The binding of an agonist is hypothesized to stabilize a specific active conformation of the receptor, promoting the dimerization necessary for signal transduction. haematologica.org MD simulations can explore the conformational landscape of the receptor both in its unbound (apo) and bound (holo) states, revealing the structural shifts induced by this compound. mdpi.comfrontiersin.org These simulations can help map the allosteric communication between the transmembrane binding site and the intracellular domain where signaling proteins like JAK2 bind. haematologica.orgnih.gov

Table 2: Applications of Molecular Dynamics Simulations in this compound Research

| Application | Objective | Key Metrics/Analyses |

|---|---|---|

| Binding Pose Stability | To confirm the stability of the docked conformation of this compound in the TPO-R. | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), analysis of intermolecular hydrogen bonds over time. mdpi.com |

| Conformational Analysis | To understand how this compound influences the receptor's shape and flexibility. | Analysis of protein secondary structure, radius of gyration (Rg), solvent accessible surface area (SASA). mdpi.com |

| Receptor Activation Mechanism | To elucidate the structural changes that lead to TPO-R dimerization and signaling. | Principal Component Analysis (PCA), free energy landscape analysis to identify low-energy conformational states. dovepress.com |

| Binding Free Energy Calculation | To provide a more accurate estimation of binding affinity compared to docking scores. | Methods like MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area). nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational methods used to correlate a compound's chemical structure with its biological activity. wikipedia.orgjocpr.com These models are essential for predicting the potency of new, unsynthesized molecules and for understanding which chemical features are critical for activity. spu.edu.symdpi.com

A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (e.g., lipophilicity, electronic properties, size) to its biological activity, such as the concentration required to elicit a certain response (IC50 or EC50). wikipedia.orgnih.gov For this compound analogues, a QSAR study would involve synthesizing a series of related compounds and measuring their TPO-R agonist activity. A statistical model would then be built to predict the activity of new analogues, guiding chemists to synthesize the most promising compounds. spu.edu.sy The general form of a QSAR model is: Activity = f(molecular descriptors). wikipedia.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov For a TPO-R agonist like this compound, a pharmacophore model might include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial geometry. This model serves as a 3D query for searching large compound databases to find novel molecules that fit the required features, even if they have a completely different chemical backbone (a process known as scaffold hopping). nih.gov

Table 3: QSAR and Pharmacophore Modeling Parameters

| Model Type | Input Data | Output | Application in this compound Research |

|---|---|---|---|

| QSAR | A set of this compound analogues with known chemical structures and measured biological activities. nih.gov | A mathematical equation predicting activity from structure (e.g., Log IC50 = c1Descriptor1 + c2Descriptor2 + ...). nih.gov | To predict the potency of newly designed analogues and prioritize synthesis. |

| Pharmacophore | The 3D structure of this compound in its active conformation or the structure of the TPO-R binding site. nih.gov | A 3D model showing the spatial arrangement of key chemical features (e.g., H-bond donors/acceptors, hydrophobic centers). nih.gov | To be used as a filter in virtual screening to identify novel chemical scaffolds for TPO-R agonists. |

In Silico Screening and Virtual Lead Optimization for this compound-Related Chemical Scaffolds

In silico screening, or virtual screening, uses computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach significantly accelerates the initial stages of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally. emory.edu

One prominent example involving this compound utilized in silico computational analysis to screen a database of 6,554 molecules in clinical trials against the RNA-dependent RNA Polymerase (RdRP) of the Respiratory Syncytial Virus (RSV). emory.eduresearchgate.net This large-scale virtual screening identified this compound as a top candidate inhibitor. researchgate.netemory.edu This demonstrates the power of in silico screening not only for finding novel drugs but also for drug repositioning—finding new uses for existing medicines. nih.gov

Once an initial "hit" like this compound or a related scaffold is identified, virtual lead optimization techniques are employed. nih.govnih.gov These methods involve making computational modifications to the lead molecule and predicting how these changes will affect its binding affinity, selectivity, and pharmacokinetic properties. For this compound-related scaffolds, medicinal chemists could use computational tools to explore different substitutions on its core structure. By predicting the impact of these changes on TPO-R binding, they can prioritize the synthesis of analogues with potentially improved efficacy or a better side-effect profile. nih.gov

Table 4: Virtual Screening and Lead Optimization Workflow

| Step | Description | Example Related to this compound |

|---|---|---|

| Library Preparation | A large database of chemical compounds is prepared in a digital format for screening. | A library of thousands of approved drugs and clinical-stage compounds was used. emory.edu |

| Virtual Screening | The library is computationally screened against a target protein using methods like docking or pharmacophore matching. | This compound was identified as a potential hit against RSV polymerase via molecular docking. researchgate.netemory.edu |

| Hit Identification | Top-scoring compounds are selected for further investigation. | This compound was among the top ten repurposed candidates identified. emory.edu |

| Lead Optimization | The chemical structure of a "hit" is computationally modified to improve its properties. | Designing new analogues of the this compound scaffold to enhance binding affinity or selectivity for the TPO-R. nih.gov |

Predictive ADME/Tox Modeling (Computational, Non-Clinical) for this compound Analogues

A significant cause of failure in drug development is poor pharmacokinetic properties or unforeseen toxicity. creative-biostructure.com Predictive ADME/Tox modeling uses computational approaches to forecast a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile before it is even synthesized. creative-biostructure.comacdlabs.com

For analogues of this compound, in silico ADME/Tox models can predict a wide range of properties. mdpi.com These models are typically built using machine learning algorithms trained on large datasets of experimental data. evotec.comreceptor.ai By simply providing the chemical structure of a proposed this compound analogue, researchers can obtain predictions for key parameters.

These predictions are crucial during the lead optimization phase. creative-biostructure.com For instance, if a designed analogue is predicted to have high binding affinity but poor oral bioavailability or a high risk of inhibiting a key cytochrome P450 enzyme, it can be deprioritized or modified further to mitigate these liabilities. acdlabs.com This in silico filtering helps focus resources on compounds with a higher probability of success in later clinical stages. mdpi.comreceptor.ai

Table 5: Examples of Predictive ADME/Tox Parameters for this compound Analogues

| Property Class | Predicted Parameter | Importance in Drug Design |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | Predicts how well the compound will be absorbed after oral administration. creative-biostructure.com |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Predicts whether the compound will enter the central nervous system and how much will be free in circulation to act on its target. acdlabs.com |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate prediction | Predicts potential for drug-drug interactions and metabolic stability. acdlabs.com |

| Excretion | Renal clearance | Predicts how the compound is eliminated from the body. |

| Toxicity | hERG inhibition, Mutagenicity (Ames test) | Predicts potential for cardiotoxicity and cancer risk, respectively. creative-biostructure.com |

Advanced Research Methodologies and Emerging Paradigms in Totrombopag Investigation

Application of Advanced Biophysical Techniques for Tracking Totrombopag Interactions

Understanding how a ligand like this compound interacts with and activates its target, the thrombopoietin receptor (TPO-R, also known as MPL), is fundamental. Advanced biophysical techniques such as Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography provide atomic-level resolution of these interactions, revealing the structural basis for agonism.

While specific Cryo-EM or X-ray crystallography structures of this compound complexed with the TPO receptor are not widely available in published literature, the power of these techniques has been demonstrated for the receptor itself and other agonists. Recently, the Cryo-EM structure of the murine TPO-R extracellular domain in complex with its natural ligand, thrombopoietin (Tpo), was determined. nih.govnih.gov This research revealed that Tpo utilizes opposing surfaces to bind two receptor copies, forming a 1:2 complex that juxtaposes the receptor chains near the cell membrane, a key step in initiating signaling. nih.govnih.gov Such structural insights are invaluable for understanding the general mechanism of receptor activation that small-molecule agonists like this compound are designed to mimic.

X-ray crystallography is another powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes. wikipedia.org It involves crystallizing the molecule of interest and analyzing how the crystal diffracts an X-ray beam. wikipedia.org For a compound like this compound, a successfully crystallized complex with the TPO receptor could precisely map the binding pocket and the specific atomic contacts that stabilize the interaction, guiding the development of future agonists. nih.govwikipedia.org

These biophysical methods offer unparalleled detail on:

The precise binding site of a ligand on its receptor.

The conformational changes induced in the receptor upon binding.

The stoichiometry of the receptor-ligand complex.

This information is critical for structure-based drug design and for explaining the molecular underpinnings of a compound's activity.

Omics-Based Approaches to Understand this compound's Systemic Biological Effects

To comprehend the full biological impact of this compound, it is essential to look beyond its primary target and assess its effects on a systemic level. Omics technologies, such as proteomics and metabolomics, provide a global snapshot of molecular changes within a biological system in response to a drug.

Proteomics , the large-scale study of proteins, can be applied in preclinical models to map the changes in protein expression and post-translational modifications following this compound administration. In the context of immune thrombocytopenia (ITP), the condition for which TPO-RAs are investigated, proteomics has been used to analyze platelets in preclinical mouse models. nih.govnih.gov These studies have identified specific protein dynamics and signaling pathway alterations in ITP, offering a baseline against which the restorative effects of a TPO-RA could be measured. nih.gov For instance, proteomics can reveal if this compound normalizes the expression of proteins involved in platelet structure, function, and survival, providing a detailed molecular signature of its efficacy.

Metabolomics studies the complete set of small-molecule metabolites within a biological system. It offers a functional readout of cellular activity, as metabolic pathways are often downstream of signaling events. uni-konstanz.de In preclinical drug development, metabolomics can identify metabolic biomarkers of a drug's effect or uncover unexpected perturbations in biochemical pathways. uni-konstanz.denih.gov Studies on ITP patients using gas chromatography-mass spectrometry (GC-MS) have successfully identified distinct plasma metabolic profiles compared to healthy controls, suggesting that metabolic dysregulation is part of the disease's pathophysiology. nih.gov Applying metabolomics in preclinical models treated with this compound could therefore elucidate its impact on systemic metabolism and identify biomarkers of response.

| Omics Technology | Application in Preclinical Research | Potential Insights for this compound |

| Proteomics | Analysis of protein expression and modification in cells or tissues (e.g., platelets, bone marrow). nih.govmdpi.com | - Elucidation of molecular pathways modulated by this compound. - Identification of efficacy biomarkers. - Understanding effects on platelet protein composition. |

| Metabolomics | Profiling of endogenous metabolites in biofluids (plasma, urine) or tissues. uni-konstanz.demdpi.com | - Characterization of systemic metabolic response to treatment. - Discovery of on-target and potential off-target metabolic effects. - Identification of metabolic biomarkers of response. |

Development of Innovative In Vitro and Ex Vivo Models for this compound Research

The development of more physiologically relevant model systems is a key priority in preclinical research. Innovative in vitro (in a dish) and ex vivo (using tissue in an external environment) models offer advantages over traditional 2D cell cultures or animal models by better recapitulating human biology.

A significant advancement is the creation of a miniaturized 3D bone marrow tissue model. nih.gov This model, which uses a silk fibroin scaffold to create a 3D bone marrow niche, can reproduce platelet biogenesis from hematopoietic progenitors. nih.gov While initially validated using the TPO-RA Eltrombopag (B601689), this ex vivo system is highly applicable for this compound research. It allows for the study of drug mechanisms and can predict a patient's in vivo platelet response from a small blood sample, paving the way for personalized medicine approaches. nih.gov

Furthermore, in vitro assays are crucial for screening and mechanistic studies. In one study, in silico computational analysis identified this compound as a potential repurposed inhibitor of the Respiratory Syncytial Virus (RSV) polymerase. emory.edu This finding was then tested using an in vitro transcription assay, which confirmed the inhibitory activity of other candidate compounds, demonstrating how in vitro systems can be rapidly deployed to explore novel functions of existing molecules. emory.edu

Mechanistic Investigations into Potential Off-Target Interactions of this compound at a Molecular Level

While this compound is designed to be a selective TPO receptor agonist, understanding its potential interactions with other proteins ("off-targets") is a critical aspect of its investigation. drugbank.com Off-target interactions can sometimes lead to unexpected therapeutic effects or other biological activities.

A notable example of such an investigation comes from a study aimed at identifying repurposed compounds targeting the RSV polymerase. emory.edu Using in silico molecular docking based on the Cryo-EM structure of the viral polymerase, researchers screened a database of over 6,500 molecules in clinical trials. emory.edu this compound emerged from this screen as one of the most promising candidates based on its predicted binding affinity to the RSV polymerase, an interaction completely distinct from its intended TPO receptor target. emory.edu While this specific interaction requires further validation, the study provides a clear example of a hypothesis-driven investigation into a potential off-target effect at the molecular level.

| Study Type | Finding | Implication for this compound Research |

| In Silico Screening & In Vitro Validation | This compound was identified as a top candidate inhibitor of the RSV RNA-dependent RNA Polymerase based on computational modeling of binding affinity. emory.edu | Demonstrates a methodology for identifying potential molecular off-targets and exploring drug repurposing opportunities. |

Confirming that a drug binds to its intended target within a complex biological environment like a living cell or tissue is a fundamental step in drug development. This "target engagement" is a prerequisite for the drug's therapeutic action. Advanced techniques have been developed to measure this phenomenon directly.

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying and quantifying drug-target interactions in cells and tissues. researchgate.net The principle is that when a drug binds to its target protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation. researchgate.net By heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, researchers can detect a "thermal shift" in the presence of a binding drug. researchgate.net

More recent advancements, like CeTEAM (Cellular Thermal Engagement and Multiplexing) , further enhance this capability, allowing for more efficient screening of multiple drugs and visualization of target engagement in preclinical models. ki.se

While specific CETSA or CeTEAM data for this compound have not been publicly detailed, these methods represent the gold standard for:

Confirming that this compound binds to the TPO receptor in a cellular context.

Quantifying the extent of target engagement at different drug concentrations.

Assessing target engagement in tissue samples from preclinical models, linking drug distribution with target binding. researchgate.net

These drug-target engagement studies are crucial for building a complete picture of how this compound works, from initial binding to its ultimate biological effect. pelagobio.com

Future Research Directions and Unresolved Questions in Totrombopag Science

Deepening the Understanding of Totrombopag's Molecular Signaling Fidelity and Specificity

The binding of TPO receptor agonists to the TpoR (also known as c-Mpl) activates a cascade of downstream signaling pathways critical for megakaryopoiesis, primarily the JAK-STAT, PI3K-AKT, and MAPK pathways. nih.govhaematologica.org However, not all agonists are created equal. Small molecule, non-peptide agonists like this compound and eltrombopag (B601689) bind to the transmembrane domain of the receptor, a site distinct from the binding location of endogenous TPO and peptide agonists like romiplostim. nih.govnih.gov This difference in binding can lead to variations in the intensity and duration of downstream signal activation.

Research on eltrombopag has shown that it can activate STAT3/5, AKT, and ERK pathways to a greater degree than TPO, leading to an additive effect on megakaryopoiesis. frontiersin.org Furthermore, studies comparing eltrombopag and romiplostim suggest they produce different balances of AKT and ERK1/2 activation, which may respectively favor either megakaryocyte maturation and platelet formation or the proliferation of immature megakaryocytes. nih.govhaematologica.org

A critical future research direction is to determine the precise signaling signature of this compound. Key unresolved questions include:

How does the kinetics and stoichiometry of this compound binding to TpoR compare to that of endogenous TPO?

Does this compound induce a unique conformational change in the TpoR, leading to a distinct pattern of downstream signal activation?

What is the relative activation balance of the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways following this compound stimulation, and how does this influence the ultimate fate of hematopoietic progenitor cells?

Answering these questions will be vital for understanding the fidelity of this compound as a TPO mimetic and for predicting its specific biological effects, from promoting platelet production to potentially influencing other cellular processes.

Table 1: TpoR Signaling Pathways and Key Research Questions for this compound

| Signaling Pathway | Primary Function in Megakaryopoiesis | Unresolved Questions for this compound |

|---|---|---|

| JAK/STAT (e.g., JAK2, STAT3, STAT5) | Proliferation and differentiation of megakaryocyte progenitors. nih.govnih.gov | What is the specific activation level and duration of STAT3 vs. STAT5 phosphorylation induced by this compound compared to TPO? |

| PI3K/AKT | Cell survival, proliferation, and inhibition of apoptosis. nih.govhaematologica.org | Does this compound favor AKT activation, potentially leading to increased proliferation over differentiation? |

| MAPK/ERK (e.g., ERK1/2) | Late-stage megakaryocyte differentiation and proplatelet formation. nih.govimrpress.com | What is the balance between AKT and ERK1/2 activation with this compound, and how does this affect the efficiency of platelet release? |

Exploring Novel Biological Systems and Pathways Responsive to Thrombopoietin Receptor Modulation by this compound

The expression of TpoR is not limited to the megakaryocytic lineage; it is also found on hematopoietic stem cells (HSCs). nih.govonclive.com This suggests that TPO receptor agonists may have broader effects within the hematopoietic system. Eltrombopag, for instance, has been shown to stimulate HSCs, possess immunomodulatory and anti-inflammatory properties, and even exert off-target effects such as iron chelation. frontiersin.orgmdpi.com There is evidence that eltrombopag can bypass the inhibitory effects of interferon-gamma on hematopoiesis, a mechanism that may contribute to its efficacy in aplastic anemia. onclive.com

Future research must investigate whether this compound shares these expanded activities or possesses its own unique profile. This involves exploring its impact on various biological systems:

Hematopoietic Stem Cell Niche: Investigating the direct effects of this compound on HSC maintenance, proliferation, and differentiation into other hematopoietic lineages. nih.govonclive.com

Immune System: Assessing the potential for this compound to modulate immune responses, such as altering cytokine profiles (e.g., TGF-β, TNF-alpha) or influencing regulatory T-cell populations, as has been suggested for other TPO-RAs. onclive.comashpublications.org

Non-Hematopoietic Tissues: Although preclinical studies of eltrombopag in osteosarcoma patient-derived xenografts (PDX) did not show significant antitumor activity, the potential for TpoR agonists to affect other cell types that may express TpoR warrants investigation. ascopubs.org

Viral Replication: In an interesting in-silico finding, this compound was identified as a potential candidate inhibitor of the Respiratory Syncytial Virus (RSV) polymerase, suggesting completely novel, non-TPO-R-mediated activities that could be explored. mdpi.comresearchgate.net

This line of inquiry could uncover new therapeutic applications for this compound beyond its primary indication and provide a more complete picture of its biological impact.

Methodological Advancements for Comprehensive Preclinical Evaluation of this compound's Mechanism of Action

To fully understand the mechanistic nuances of this compound, future preclinical studies must employ advanced methodologies that offer greater insight than traditional approaches.

Table 2: Advanced Preclinical Models for Evaluating this compound

| Methodological Advancement | Description | Application to this compound Research |

|---|---|---|

| Patient-Derived Xenograft (PDX) Models | Engrafting human patient hematopoietic cells into immunodeficient mice to create a patient-specific in vivo model. researchgate.net | Allows for vehicle- and replicate-controlled analysis of this compound's effect on thrombopoiesis and clonal evolution in the context of specific human diseases like myelodysplastic syndromes. researchgate.net |

| 3D Bone Marrow Models | In vitro culture systems, such as those using silk-based scaffolds, that mimic the three-dimensional architecture and cellular interactions of the human bone marrow niche. nih.govhaematologica.org | Provides a more physiologically relevant system to study this compound's influence on megakaryocyte differentiation and proplatelet formation compared to standard 2D cultures. haematologica.org |

| Transcriptome Profiling (e.g., RNA-Seq) | High-throughput sequencing to analyze the complete set of RNA transcripts in a cell or tissue sample at a specific time point. ashpublications.orgresearchgate.net | Can reveal the global gene expression changes induced by this compound in target cells, identifying novel pathways and upstream regulators affected by TpoR activation. ashpublications.org |

| Single-Cell Multi-Omics | Technologies that analyze the genome, transcriptome, and proteome of individual cells. | Enables detailed characterization of the heterogeneous responses of individual hematopoietic stem and progenitor cells to this compound, clarifying lineage fate decisions. |

Employing these sophisticated tools will be crucial for a comprehensive preclinical evaluation. For example, using a PDX model derived from a patient with a bone marrow disorder could reveal how this compound affects not just platelet counts, but also the underlying clonal architecture of the disease. researchgate.net Similarly, transcriptome analysis of peripheral blood from individuals treated with this compound could identify biomarkers that predict response or reveal unexpected systemic effects. ashpublications.org

Theoretical Frameworks for Predicting this compound's Long-Term Mechanistic Effects and Biological Impact

The long-term administration of a potent biological signaling molecule like this compound raises questions about its cumulative effects. While long-term studies of other TPO-RAs have provided some safety and efficacy data, predicting outcomes for individual patients remains a challenge. nih.gov Future research should focus on developing theoretical and computational frameworks to anticipate the long-term biological impact of sustained TpoR activation by this compound.

This can be approached through several modeling strategies:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These models correlate drug concentration with a biological effect (e.g., platelet count). Developing a robust PK/PD model for this compound is essential for understanding the dose-response relationship over time and predicting the maintenance of platelet counts. vedomostincesmp.ru

Systems Biology Modeling: This approach integrates data from multiple sources (e.g., genomics, proteomics, cell signaling) to create a holistic model of the hematopoietic system. Such a model could simulate the long-term consequences of altering TpoR signaling with this compound, potentially predicting risks such as bone marrow fibrosis or clonal evolution.

Predictive Risk Models: Based on clinical and biomarker data, statistical models can be developed to predict the likelihood of specific long-term events. For example, models have been created to predict thrombosis risk in patients with immune thrombocytopenia or to forecast platelet reconstitution after stem cell transplantation. nih.govmedrxiv.org A similar framework could be developed for this compound by integrating patient-specific risk factors with drug response data to forecast long-term safety and efficacy.

Developing these predictive frameworks will be essential for personalizing therapy and anticipating the long-term biological consequences of modulating a critical physiological pathway with this compound. This represents a shift from a reactive to a proactive approach in understanding the drug's lifelong impact.

Q & A

Q. What is the molecular mechanism of action of Totrombopag in thrombocytopenia treatment?

this compound is a thrombopoietin receptor agonist (TPO-RA) that binds to the transmembrane domain of the TPO receptor, activating intracellular signaling pathways (e.g., JAK/STAT) to stimulate megakaryocyte proliferation and platelet production. Its structure includes a biphenyl tetrazole moiety critical for receptor interaction, as detailed in its chemical formula (C₂₅H₂₁N₈O₂·C₅H₁₄NO) . Researchers should validate receptor-binding assays using techniques like surface plasmon resonance (SPR) or competitive radioligand binding studies to confirm specificity.

Q. How does this compound’s pharmacokinetic profile influence dosing strategies in preclinical models?

this compound exhibits dose-dependent absorption and hepatic metabolism via cytochrome P450 enzymes, requiring adjustments in animal models with impaired liver function. Researchers should use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor plasma concentrations and correlate them with platelet counts. Non-compartmental analysis (NCA) is recommended for calculating AUC and half-life in rodents .

Q. What are the structural determinants of this compound’s stability under varying pH conditions?

Stability studies indicate that this compound degrades in acidic environments (pH < 4) due to hydrolysis of its tetrazole ring. Researchers should perform forced degradation studies (e.g., 0.1N HCl, 40°C) and analyze degradation products via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s efficacy across thrombocytopenia subtypes (e.g., chemotherapy-induced vs. immune thrombocytopenia)?

Conflicting efficacy data often arise from differences in patient pathophysiology (e.g., bone marrow suppression vs. autoimmune destruction). To resolve this, employ stratified subgroup analyses in clinical trials or use in vitro models (e.g., patient-derived megakaryocytes) to isolate disease-specific mechanisms . Meta-regression of pooled trial data can also identify covariates (e.g., baseline platelet counts) influencing outcomes .

Q. What experimental designs minimize bias in long-term safety studies of this compound?

Use double-blind, placebo-controlled trials with centralized adjudication of adverse events (AEs). For observational studies, apply propensity score matching to balance confounders (e.g., age, comorbidities). Predefine statistical thresholds for AE reporting (e.g., p < 0.01 for rare events) to avoid Type I errors .

Q. How should researchers optimize dose-escalation protocols to mitigate hepatotoxicity risks?

Implement adaptive trial designs with Bayesian pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust doses in real-time based on liver enzyme levels (ALT/AST). Include stopping rules (e.g., ALT > 3× ULN) and monitor bilirubin via repeated-measures ANOVA .

Q. What methodologies validate this compound’s target engagement in heterogenous cell populations?

Single-cell RNA sequencing (scRNA-seq) can identify receptor expression variability in megakaryocyte progenitors. Combine this with phospho-flow cytometry to quantify STAT5 activation in specific subsets. Use CRISPR-Cas9 knockouts to confirm pathway specificity .

Q. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

Discrepancies may arise from plasma protein binding or off-target effects. Conduct equilibrium dialysis to measure free drug concentrations and compare with in vitro IC₅₀ values. Use knockout murine models to assess contributions of alternative pathways (e.g., TGF-β) .

Methodological Guidelines

- Data Precision : Report numerical data to one decimal beyond instrument precision (e.g., LC-MS/MS results as 12.3 ± 0.5 ng/mL) .

- Ethical Compliance : Document risk-minimization strategies (e.g., liver function monitoring every 2 weeks) in IRB protocols .